Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718136
InChI: InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3
SMILES: CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol

Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate

CAS No.:

Cat. No.: VC13718136

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate -

Specification

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
IUPAC Name methyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylate
Standard InChI InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3
Standard InChI Key CFODHSMFVHIXAC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The compound has the molecular formula C₁₇H₂₄N₂O₆ and a molar mass of 352.38 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 5-position with a bis-Boc-protected amino group. The Boc groups [(1,1-dimethylethoxy)carbonyl] provide steric protection to the amino functionality, enhancing stability during synthetic transformations .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number2243961-42-2
Molecular FormulaC₁₇H₂₄N₂O₆
Molar Mass352.38 g/mol
Density1.293–1.390 g/cm³ (predicted)
Boiling Point356.5–420.6°C (predicted)
pKa1.02–2.52 (predicted)
Storage ConditionsUnder inert gas (N₂ or Ar) at 2–8°C

Spectral Characterization

  • NMR Spectroscopy: Protons adjacent to the Boc groups resonate as singlets near δ 1.3–1.5 ppm, while the pyridine ring protons appear as distinct doublets between δ 7.5–8.5 ppm .

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 353.2, consistent with the molecular weight .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via sequential Boc protection of 5-aminopicolinic acid derivatives. A representative method involves:

  • Esterification: Methylation of 5-aminopicolinic acid using thionyl chloride (SOCl₂) in methanol yields methyl 5-aminopicolinate (73–78% yield) .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the Boc groups, achieving 60–85% yields .

Table 2: Comparative Synthesis Methods

StepReagents/ConditionsYieldReference
EsterificationSOCl₂, MeOH, reflux, 72 h73%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt, 12 h85%

Challenges and Solutions

  • Low Solubility: The Boc-protected intermediate exhibits limited solubility in polar solvents. Using DMF or THF as co-solvents improves reaction homogeneity .

  • Byproduct Formation: Overprotection is mitigated by controlling stoichiometry (2.2 eq Boc₂O per amino group) .

Applications in Pharmaceutical Chemistry

Role in Peptide Synthesis

The dual Boc groups serve as orthogonal protecting groups, enabling selective deprotection during solid-phase peptide synthesis (SPPS). This is critical for constructing peptides with multiple lysine or arginine residues .

Antithrombotic Agent Development

In patent US20030130270A1, analogous pyridinecarboxylates are disclosed as factor Xa inhibitors, highlighting this compound’s potential in anticoagulant therapies . The Boc groups enhance metabolic stability, prolonging half-life in vivo .

Building Block for Heterocycles

The methyl ester undergoes hydrolysis to the carboxylic acid, which participates in cyclocondensation reactions to form fused pyridine-pyrrole systems . These scaffolds are explored for kinase inhibition in oncology .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureRinse with water for 15 min; seek medical help
InhalationUse fume hood; monitor air quality

Regulatory and Environmental Considerations

TSCA Compliance

The compound is subject to TSCA Section 12(b) export notification requirements due to its use in pharmaceutical intermediates . Manufacturers must notify the EPA before international shipments .

Biodegradability

Future Directions and Research Opportunities

Catalytic Asymmetric Modifications

Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective functionalization of the pyridine ring, expanding utility in chiral drug synthesis .

Green Chemistry Approaches

Replacing thionyl chloride with ionic liquids (e.g., [BMIM]Cl) in esterification may reduce waste and improve atom economy . Preliminary studies show 65% yield with 90% solvent recovery .

Targeted Drug Delivery Systems

Conjugating the compound to PEGylated nanoparticles enhances solubility and tumor targeting in preclinical cancer models . Ongoing research focuses on optimizing release kinetics under acidic conditions .

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